molecular formula C20H24N2O2S B4115166 N-butyl-2-{[3-(phenylthio)propanoyl]amino}benzamide

N-butyl-2-{[3-(phenylthio)propanoyl]amino}benzamide

Cat. No. B4115166
M. Wt: 356.5 g/mol
InChI Key: QVILDLBJSRAUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-{[3-(phenylthio)propanoyl]amino}benzamide, commonly known as BPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. BPPB belongs to the class of benzamides and is often used as a tool compound to study the function of various ion channels and receptors in the human body.

Mechanism of Action

BPPB works by binding to the extracellular domain of ASIC1a and blocking the ion channel pore, thereby inhibiting the influx of protons and other cations into the cell. This leads to a decrease in neuronal signaling and a reduction in pain sensation. BPPB has also been shown to block the function of TRPV1, a receptor that is involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
BPPB has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce inflammation and improve neurological function in animal models of stroke and traumatic brain injury. BPPB has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

BPPB is a potent and selective inhibitor of ASIC1a and TRPV1, making it a valuable tool compound for studying the function of these ion channels and receptors. However, BPPB has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, BPPB has a relatively short half-life in vivo, which can limit its effectiveness in certain animal models.

Future Directions

There are several potential future directions for research on BPPB. One area of interest is the development of more potent and selective inhibitors of ASIC1a and TRPV1. Another area of interest is the investigation of the potential therapeutic applications of BPPB in the treatment of pain, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BPPB and its effects on other ion channels and receptors in the human body.

Scientific Research Applications

BPPB has been used extensively in scientific research to study the function of various ion channels and receptors in the human body. It has been shown to be a potent and selective inhibitor of the acid-sensing ion channel (ASIC) 1a, which plays a crucial role in pain sensation and neuronal signaling. BPPB has also been used to study the function of the transient receptor potential (TRP) channels, which are involved in a wide range of physiological processes such as pain sensation, thermoregulation, and taste perception.

properties

IUPAC Name

N-butyl-2-(3-phenylsulfanylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-2-3-14-21-20(24)17-11-7-8-12-18(17)22-19(23)13-15-25-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVILDLBJSRAUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-{[3-(phenylthio)propanoyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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